![molecular formula C27H25NO2 B12570502 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one CAS No. 330671-13-1](/img/structure/B12570502.png)
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a pyran-2-one core substituted with diethylamino and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)benzaldehyde with 3,4-diphenyl-2H-pyran-2-one in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines/thiols.
科学的研究の応用
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths.
Biological Activity: The diethylamino and phenyl groups contribute to its ability to interact with biological molecules, potentially inhibiting or modulating their functions.
類似化合物との比較
Similar Compounds
4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Another compound with diethylamino and phenyl groups, used in the synthesis of polyimides.
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: A Schiff base derivative with similar structural features.
Uniqueness
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one is unique due to its specific combination of diethylamino and phenyl groups attached to the pyran-2-one core. This unique structure imparts distinct fluorescence properties and biological activities, making it valuable for various applications in research and industry.
特性
CAS番号 |
330671-13-1 |
|---|---|
分子式 |
C27H25NO2 |
分子量 |
395.5 g/mol |
IUPAC名 |
6-[4-(diethylamino)phenyl]-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C27H25NO2/c1-3-28(4-2)23-17-15-21(16-18-23)25-19-24(20-11-7-5-8-12-20)26(27(29)30-25)22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3 |
InChIキー |
XGELQCGREIIINR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
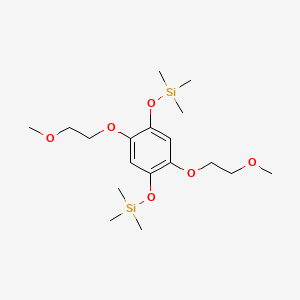
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
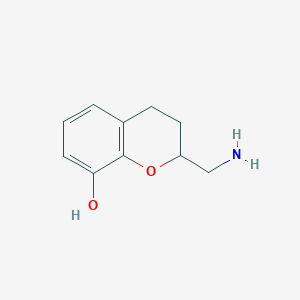
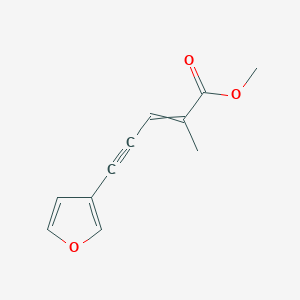
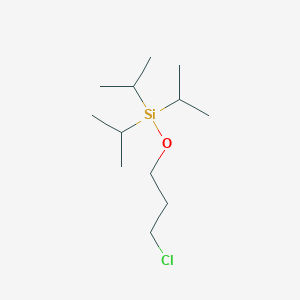


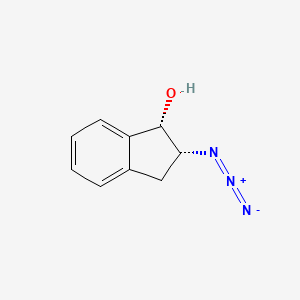
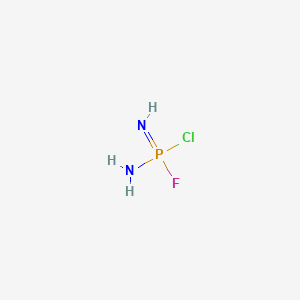

![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
